N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-13-9-20(25-21(23-13)14-3-2-4-15(22)10-14)29-12-19(26)24-16-5-6-17-18(11-16)28-8-7-27-17/h2-6,9-11H,7-8,12H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNXHMQNBOYPAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CC=C2)F)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, molecular interactions, and pharmacological implications.
Chemical Structure and Properties
The compound features a complex structure incorporating a benzodioxin moiety linked to a pyrimidine derivative through a sulfanyl group. The molecular formula is , with notable functional groups that contribute to its biological activity.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. For instance:
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising activity against acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission, potentially improving cognitive functions in patients with neurodegenerative disorders .
- α-Glucosidase Inhibition : The compound's analogs have also been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition is particularly relevant for managing Type 2 Diabetes Mellitus (T2DM) by delaying glucose absorption .
Molecular Interactions
The biological activity of this compound is largely attributed to its molecular interactions:
- Hydrogen Bonding : The compound can form hydrogen bonds with target enzymes, enhancing binding affinity and specificity. For instance, N-H⋯O interactions are critical in stabilizing the enzyme-inhibitor complex .
- Steric Effects : The spatial arrangement of substituents around the benzodioxin and pyrimidine rings affects the compound's ability to fit into the active sites of enzymes, influencing its inhibitory potency.
Case Study 1: Acetylcholinesterase Inhibition
A study on related sulfonamide derivatives demonstrated that modifications in the benzodioxin structure significantly impacted AChE inhibitory activity. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibition suitable for further development as therapeutic agents against Alzheimer's disease .
Case Study 2: α-Glucosidase Inhibition
Another investigation focused on the α-glucosidase inhibitory effects of sulfonamide derivatives derived from benzodioxins. Results showed that specific substitutions on the pyrimidine ring enhanced inhibitory activity, suggesting that structural optimization could lead to effective treatments for T2DM .
Data Table: Summary of Biological Activities
| Compound Name | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 5.0 | Strong inhibitor; potential for AD therapy |
| Compound B | α-Glucosidase | 10.0 | Effective in delaying glucose absorption |
| Compound C | Acetylcholinesterase | 15.0 | Moderate inhibition; requires optimization |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their biological activities:
Structural and Functional Insights
- Pyrimidine vs. Thienopyrimidine derivatives (e.g., ) show moderate α-glucosidase inhibition, suggesting pyrimidine variants with fused rings may balance potency and selectivity .
- Substituent Effects: 3-Fluorophenyl: Enhances metabolic stability and membrane permeability vs. non-halogenated aryl groups (e.g., 4-methoxybenzyl in ) . Methyl vs.
- Biological Activity Trends: Antimicrobial Activity: Sulfonamide-linked compounds () show lower hemolytic activity (<10%) compared to thiadiazole derivatives, suggesting improved safety profiles . Anti-inflammatory Potential: The benzodioxin-acetic acid scaffold () achieves efficacy comparable to ibuprofen, but sulfanyl-linked analogs (e.g., target compound) may shift activity toward kinase or protease inhibition .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize this compound?
The compound is synthesized via a two-step process:
- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic conditions (pH 9–10, Na₂CO₃) to form the sulfonamide intermediate .
- Step 2 : Alkylation of the intermediate with 2-bromo-N-(substituted-phenyl)acetamides in DMF using LiH as an activator . Key parameters include pH control, solvent polarity, and reaction time (2–3 hours at room temperature).
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H-NMR : Assigns proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm, pyrimidine methyl at δ 2.5 ppm) .
- IR Spectroscopy : Confirms sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and acetamide (C=O stretch at ~1650 cm⁻¹) functionalities .
- CHN Analysis : Validates elemental composition .
Q. How is the α-glucosidase inhibitory activity of this compound assessed?
- Method : In vitro α-glucosidase inhibition assays using p-nitrophenyl-α-D-glucopyranoside as substrate.
- Data Interpretation : IC₅₀ values are calculated; for example, analogs of this compound show IC₅₀ values ranging from 81.12 ± 0.13 μM (moderate activity) to >100 μM (weak activity), compared to acarbose (37.38 ± 0.12 μM) .
| Compound | IC₅₀ (μM) | Activity Level |
|---|---|---|
| 7k | 81.12 ± 0.13 | Moderate |
| 7i | 86.31 ± 0.11 | Moderate |
| Acarbose | 37.38 ± 0.12 | High |
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Process Optimization : Use Design of Experiments (DoE) to test variables like temperature, solvent (DMF vs. DMSO), and activator (LiH vs. K₂CO₃) .
- Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side reactions in multi-step syntheses .
Q. How to resolve discrepancies in bioactivity data across structural analogs?
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance α-glucosidase inhibition, as seen in 7k vs. 7a-h) .
- Statistical Analysis : Apply multivariate regression to identify key structural contributors to activity .
Q. What computational strategies predict the compound’s binding mode to α-glucosidase?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the enzyme’s active site (e.g., hydrogen bonding with catalytic residues Asp214/Arg281) .
- MD Simulations : Validate docking poses by simulating binding stability over 100 ns trajectories .
Q. How are crystallographic techniques applied to resolve structural ambiguities?
- SHELX Suite : SHELXL refines crystal structures using high-resolution data, while SHELXD/E assists in experimental phasing for challenging cases (e.g., twinned crystals) .
- Example : Sulfonamide derivatives of benzodioxin analogs (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) have been resolved to 0.84 Å resolution .
Q. What experimental design principles guide pyrimidine ring modifications for enhanced bioactivity?
- Systematic Substitution : Introduce electron-deficient groups (e.g., -CF₃) at the pyrimidine 2-position to improve enzyme binding .
- DoE Workflow : Test variables (e.g., substituent type, reaction time) in a fractional factorial design to identify optimal conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
